molecular formula C17H16BrN3O3 B11568686 N-(2-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(2-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11568686
M. Wt: 390.2 g/mol
InChI Key: ZEHSUXSEEPYIAB-YBFXNURJSA-N
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Description

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a hydrazinecarbonyl group, and a hydroxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 2-hydroxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazinecarbonyl group can be reduced to form amine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the hydrazinecarbonyl group can produce amine derivatives.

Scientific Research Applications

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMOPHENYL)PROPANAMIDE: A simpler analog with similar structural features but lacking the hydrazinecarbonyl and hydroxyphenyl groups.

    N-(2-HYDROXYPHENYL)PROPANAMIDE: Another analog with the hydroxyphenyl group but without the bromophenyl and hydrazinecarbonyl groups.

Uniqueness

N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the bromophenyl, hydrazinecarbonyl, and hydroxyphenyl groups provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-(2-bromophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H16BrN3O3/c18-13-6-2-3-7-14(13)20-16(23)9-10-17(24)21-19-11-12-5-1-4-8-15(12)22/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24)/b19-11+

InChI Key

ZEHSUXSEEPYIAB-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC=C2Br)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2Br)O

Origin of Product

United States

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